potassium 4-ethoxy-2-methylbenzenesulfonate
Overview
Description
Potassium 4-ethoxy-2-methylbenzenesulfonate is a useful research compound. Its molecular formula is C9H11KO4S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.00151149 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis and Characterization
Potassium 4-ethoxy-2-methylbenzenesulfonate is involved in various synthesis processes. For instance, it is used in the ethoxylation of p-chloronitrobenzene, employing phase-transfer catalysts under ultrasound irradiation, demonstrating its role in nucleophilic substitution reactions (Wang & Rajendran, 2007). Additionally, its derivatives, like potassium 4-iodylbenzenesulfonate, are synthesized for applications as oxidants in oxidative iodination of aromatic substrates (Yusubov et al., 2012).
2. Analytical and Spectroscopic Studies
Analytical and spectroscopic techniques utilize this compound derivatives. For instance, 4-methylbenzenesulfonate anions have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy, revealing insights into the internal vibrational modes of these compounds (Ristova et al., 1999).
3. Catalysis and Reaction Mechanisms
This compound plays a role in catalytic processes and understanding reaction mechanisms. For example, it is used in the transformation of p-toluenesulfonates of 2,3-epoxy alcohols into allylic alcohols, highlighting its utility in synthetic chemistry (Habashita et al., 1997).
4. Materials Science and Engineering
In materials science, derivatives of this compound are synthesized for specific applications. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows inhibitory properties on the corrosion of aluminum in sulfuric acid, indicating its potential in corrosion inhibition (Ehsani et al., 2015).
5. Liquid Crystal Technology
This compound derivatives have applications in liquid crystal technology. For instance, ionic potassium complexes of certain crown ethers with various anions, including 4-dodecylbenzenesulfonate, have been studied for their solubility and conductivity in fluorobenzene, contributing to the development of smart windows and memory displays (Dabrowski et al., 2017).
Properties
IUPAC Name |
potassium;4-ethoxy-2-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S.K/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12;/h4-6H,3H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNLDENJYGYHLS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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